Cas no 2138181-75-4 (Cyclobutanemethanesulfonyl chloride, 1-(1-methylethyl)-)
Cyclobutanemethanesulfonyl chloride, 1-(1-methylethyl)- Chemical and Physical Properties
Names and Identifiers
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- Cyclobutanemethanesulfonyl chloride, 1-(1-methylethyl)-
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- Inchi: 1S/C8H15ClO2S/c1-7(2)8(4-3-5-8)6-12(9,10)11/h7H,3-6H2,1-2H3
- InChI Key: MNXCGVNHYXAWLE-UHFFFAOYSA-N
- SMILES: C1(C(C)C)(CS(Cl)(=O)=O)CCC1
Cyclobutanemethanesulfonyl chloride, 1-(1-methylethyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-681258-0.05g |
[1-(propan-2-yl)cyclobutyl]methanesulfonyl chloride |
2138181-75-4 | 95.0% | 0.05g |
$827.0 | 2025-03-12 | |
| Enamine | EN300-681258-0.1g |
[1-(propan-2-yl)cyclobutyl]methanesulfonyl chloride |
2138181-75-4 | 95.0% | 0.1g |
$867.0 | 2025-03-12 | |
| Enamine | EN300-681258-0.25g |
[1-(propan-2-yl)cyclobutyl]methanesulfonyl chloride |
2138181-75-4 | 95.0% | 0.25g |
$906.0 | 2025-03-12 | |
| Enamine | EN300-681258-0.5g |
[1-(propan-2-yl)cyclobutyl]methanesulfonyl chloride |
2138181-75-4 | 95.0% | 0.5g |
$946.0 | 2025-03-12 | |
| Enamine | EN300-681258-1.0g |
[1-(propan-2-yl)cyclobutyl]methanesulfonyl chloride |
2138181-75-4 | 95.0% | 1.0g |
$986.0 | 2025-03-12 | |
| Enamine | EN300-681258-2.5g |
[1-(propan-2-yl)cyclobutyl]methanesulfonyl chloride |
2138181-75-4 | 95.0% | 2.5g |
$1931.0 | 2025-03-12 | |
| Enamine | EN300-681258-5.0g |
[1-(propan-2-yl)cyclobutyl]methanesulfonyl chloride |
2138181-75-4 | 95.0% | 5.0g |
$2858.0 | 2025-03-12 | |
| Enamine | EN300-681258-10.0g |
[1-(propan-2-yl)cyclobutyl]methanesulfonyl chloride |
2138181-75-4 | 95.0% | 10.0g |
$4236.0 | 2025-03-12 |
Cyclobutanemethanesulfonyl chloride, 1-(1-methylethyl)- Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on Cyclobutanemethanesulfonyl chloride, 1-(1-methylethyl)-
Cyclobutanemethanesulfonyl chloride, 1-(1-methylethyl)- (CAS No. 2138181-75-4): A Comprehensive Overview
Cyclobutanemethanesulfonyl chloride, 1-(1-methylethyl)- (CAS No. 2138181-75-4) is a specialized sulfonyl chloride derivative with a unique cyclobutane backbone. This compound has garnered significant attention in recent years due to its versatile applications in pharmaceutical intermediates, organic synthesis, and material science. Its molecular structure, featuring a 1-(1-methylethyl) substituent, contributes to its distinct reactivity and stability, making it a valuable building block in modern chemistry.
The growing interest in Cyclobutanemethanesulfonyl chloride derivatives aligns with the current trends in green chemistry and sustainable synthesis. Researchers are increasingly exploring its potential as a safer alternative to traditional reagents in peptide coupling reactions and catalysis. The compound's cyclobutane ring offers interesting steric and electronic properties that are being investigated for drug discovery applications, particularly in the development of small molecule therapeutics targeting various disease pathways.
From a commercial perspective, Cyclobutanemethanesulfonyl chloride, 1-(1-methylethyl)- has seen rising demand in the fine chemicals market. Its applications extend to the synthesis of advanced materials with tailored properties for electronic devices and specialty coatings. The compound's stability under various conditions makes it particularly attractive for high-performance material development, addressing current industry needs for more durable and efficient materials.
Recent scientific literature highlights the compound's role in click chemistry applications, where its sulfonyl chloride group enables efficient conjugation reactions. This property is particularly valuable in bioconjugation techniques, which are crucial for developing diagnostic probes and targeted drug delivery systems. The 1-(1-methylethyl) moiety contributes to enhanced solubility in organic media, expanding its utility in diverse synthetic protocols.
The synthesis and handling of Cyclobutanemethanesulfonyl chloride, 1-(1-methylethyl)- require specialized knowledge of organosulfur chemistry. Proper storage conditions typically involve moisture-free environments at controlled temperatures to maintain its reactivity. These handling considerations are particularly important for researchers working with air-sensitive reagents in medicinal chemistry applications.
Analytical characterization of this compound typically employs advanced techniques such as NMR spectroscopy, mass spectrometry, and HPLC analysis. These methods are essential for verifying the purity of Cyclobutanemethanesulfonyl chloride derivatives, especially when used in pharmaceutical synthesis where stringent quality standards apply. The compound's unique spectral signatures facilitate its identification in complex reaction mixtures.
In the context of current research trends, Cyclobutanemethanesulfonyl chloride, 1-(1-methylethyl)- is being explored for its potential in covalent inhibitor development. The sulfonyl chloride functionality enables selective modification of biological targets, making it valuable for proteomics research and chemical biology studies. This application aligns with the growing interest in targeted covalent drugs in the pharmaceutical industry.
The commercial availability of Cyclobutanemethanesulfonyl chloride, 1-(1-methylethyl)- has improved significantly in recent years, with multiple suppliers offering the compound in various quantities. This increased accessibility supports its broader adoption in academic research and industrial applications. Quality specifications typically emphasize high purity levels, particularly for applications in asymmetric synthesis and chiral auxiliary preparation.
Environmental considerations for Cyclobutanemethanesulfonyl chloride derivatives are becoming increasingly important. Researchers are developing improved synthetic routes that minimize waste generation and energy consumption, reflecting the principles of green chemistry. These efforts contribute to more sustainable production processes while maintaining the compound's valuable synthetic utility.
Future research directions for Cyclobutanemethanesulfonyl chloride, 1-(1-methylethyl)- may explore its potential in polymer chemistry and nanomaterial synthesis. The compound's unique structural features could enable the development of novel functional materials with tailored properties. Additionally, its applications in bioconjugation chemistry are expected to expand, particularly in the development of theranostic agents that combine diagnostic and therapeutic functions.
For researchers working with Cyclobutanemethanesulfonyl chloride, 1-(1-methylethyl)-, proper safety protocols are essential. While not classified as hazardous under standard regulations, appropriate laboratory safety measures should always be followed when handling any chemical reagent. This includes the use of proper personal protective equipment and working in well-ventilated areas.
The compound's stability profile makes it suitable for various storage conditions, though it is typically recommended to store it under inert atmosphere at low temperatures to maintain optimal reactivity. These handling considerations are particularly relevant for applications requiring high-purity sulfonylating agents in sensitive synthetic transformations.
In summary, Cyclobutanemethanesulfonyl chloride, 1-(1-methylethyl)- (CAS No. 2138181-75-4) represents an important class of sulfonyl chloride compounds with broad applications across multiple scientific disciplines. Its unique structural features and reactivity profile continue to inspire innovative research in organic synthesis, material science, and pharmaceutical development. As research progresses, this compound is likely to find even more diverse applications in cutting-edge scientific fields.
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